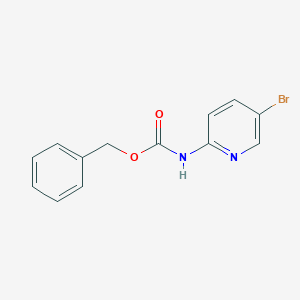

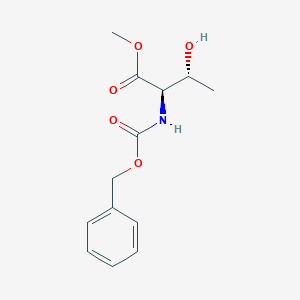

(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

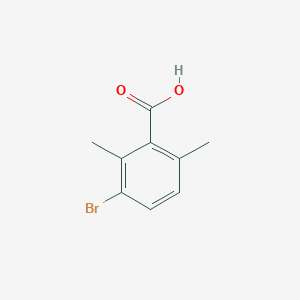

“(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate” is a chemical compound with the CAS number 100157-53-7 . It has a molecular weight of 267.28 and a molecular formula of C13H17NO5 .

Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .科学的研究の応用

X-ray Structure Determination and Stereochemistry

The absolute stereochemistry of amino acids related to "(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" has been determined through X-ray crystallographic analysis, confirming the configuration and aiding in the understanding of enzyme inhibition mechanisms by bestatin, a known aminopeptidase inhibitor (Nakamura et al., 1976).

Synthesis of Derivatives for Antibacterial Applications

Derivatives of "this compound" have been synthesized and coupled to kanamycin analogs, exhibiting similar antibacterial activity and toxicity levels as those of known antibiotics. This illustrates the compound's utility in developing new antibacterial agents (Takahashi et al., 1993).

Asymmetric Synthesis of Natural Products

The compound has been used in the total asymmetric synthesis of natural products, demonstrating its versatility in organic synthesis to achieve high stereocontrol (Gaucher et al., 1994).

Enzyme Inhibition Studies

Research into the design of renin inhibitors has utilized derivatives of "this compound" to create potent inhibitors of human plasma renin, highlighting its importance in medicinal chemistry and drug design (Thaisrivongs et al., 1987).

Chiral Resolution and Stereochemical Analysis

The chiral resolution of amino and hydroxycarboxylic acid esters, including derivatives of the target compound, has been achieved through inclusion complexation with optically active host compounds, providing insights into stereochemical relationships and synthesis strategies (Toda et al., 1991).

作用機序

Target of Action

It’s known that similar compounds interact with enzymes like threonine aldolases . These enzymes play a crucial role in various biochemical processes, including the synthesis of β-hydroxy-α-amino acids .

Mode of Action

The benzyloxycarbonyl (Cbz) group in the compound is a common amine protecting group, making the compound less reactive and stable under certain conditions .

Biochemical Pathways

The compound likely participates in biochemical pathways involving threonine aldolases . Threonine aldolases are enzymes that catalyze the cleavage of threonine or allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway . The compound, being a derivative of threonine, might be involved in similar pathways.

Pharmacokinetics

It’s soluble in common organic solvents like methanol, ethanol, and dichloromethane, but insoluble in water . These properties could influence its bioavailability and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N-Cbz-D-allo-threonine Methyl Ester. For instance, the Cbz group in the compound is stable under relatively mild acidic and basic conditions . Harsh conditions can cleave it .

Safety and Hazards

The compound has a signal word of “Warning”. The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

特性

IUPAC Name |

methyl (2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZWAOJFQFYYIX-MWLCHTKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426302 |

Source

|

| Record name | Methyl N-[(benzyloxy)carbonyl]-D-allothreoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100157-53-7 |

Source

|

| Record name | Methyl N-[(benzyloxy)carbonyl]-D-allothreoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)